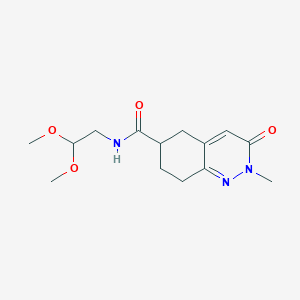

N-(2,2-dimethoxyethyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide

Description

This compound belongs to the cinnoline carboxamide family, characterized by a bicyclic cinnoline core with a 3-oxo group and a carboxamide substituent at position 6. The unique substitution pattern includes a 2-methyl group on the cinnoline ring and a 2,2-dimethoxyethyl moiety on the carboxamide nitrogen. These structural features influence its physicochemical properties, such as solubility and lipophilicity, and may enhance biological interactions via hydrogen bonding (e.g., involving the dimethoxyethyl oxygen atoms) .

Properties

IUPAC Name |

N-(2,2-dimethoxyethyl)-2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O4/c1-17-12(18)7-10-6-9(4-5-11(10)16-17)14(19)15-8-13(20-2)21-3/h7,9,13H,4-6,8H2,1-3H3,(H,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSKDNOHJPXGJFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C2CC(CCC2=N1)C(=O)NCC(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,2-dimethoxyethyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide (CAS Number: 2034259-53-3) is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 295.33 g/mol. The structure includes a hexahydrocinnoline core which is known for various pharmacological activities.

| Property | Value |

|---|---|

| CAS Number | 2034259-53-3 |

| Molecular Formula | C14H21N3O4 |

| Molecular Weight | 295.33 g/mol |

Anticancer Activity

Research indicates that compounds similar to N-(2,2-dimethoxyethyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline have shown significant anticancer properties. For instance, derivatives of quinazoline and related structures have been documented to exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that specific derivatives could inhibit the growth of cancer cells by interfering with metabolic pathways essential for cell proliferation .

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in nucleotide synthesis and cell cycle regulation. Similar compounds have been identified as inhibitors of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. By inhibiting TS, these compounds can effectively halt the proliferation of cancer cells .

Antibacterial Activity

In addition to anticancer properties, some studies have reported antibacterial activity associated with similar chemical structures. For example, certain derivatives have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The IC50 values for these compounds indicate a strong potential for development as antibacterial agents .

Neuroprotective Effects

Emerging research suggests that hexahydrocinnoline derivatives may also possess neuroprotective effects. In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .

Study 1: Cytotoxicity Assessment

A recent study evaluated the cytotoxic effects of N-(2,2-dimethoxyethyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 18 |

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of related compounds. The findings showed that certain derivatives had lower MIC values than traditional antibiotics against common bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 12 |

Comparison with Similar Compounds

Key Structural Differences and Implications

The table below summarizes critical differences between the target compound and its analogs:

Solubility and Lipophilicity Trends

- Dimethoxyethyl substitution : Higher aqueous solubility due to ether oxygen atoms (logP ~1.5–2.5 estimated).

- N,N-Dimethyl substitution : Increased lipophilicity (logP ~2.5–3.5), favoring membrane permeability but reducing solubility .

- Carboxylic acid analog : High solubility in basic aqueous media but poor lipid bilayer penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.